

Palbociclib Orotate: A Technical Guide to Physicochemical Properties and Stability

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Compound of Interest		
Compound Name:	Palbociclib orotate	
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Introduction

Palbociclib, an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), is a critical therapeutic agent in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. The orotate salt of palbociclib is one of the forms under investigation to potentially enhance its pharmaceutical properties. This technical guide provides a comprehensive overview of the available physicochemical properties and stability data for palbociclib, with a focus on **palbociclib orotate** where information is available. Due to the limited publicly available data specifically for the orotate salt, information for the palbociclib free base is provided as a reference.

Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are crucial for its formulation development, bioavailability, and overall therapeutic efficacy.

General Properties



Property	Value	Reference
Chemical Name	6-acetyl-8-cyclopentyl-5- methyl-2-[[5-(1-piperazinyl)-2- pyridinyl]amino]-pyrido[2,3- d]pyrimidin-7(8H)-one orotate	
Molecular Formula	C24H29N7O2 · C5H4N2O4	_
Molecular Weight	603.63 g/mol	
Appearance	Yellow to orange powder	[1]
рКа	7.4 (secondary piperazine nitrogen), 3.9 (pyridine nitrogen)	[1][2]

Note: pKa values are for the palbociclib free base.

Solubility Profile

The solubility of palbociclib is pH-dependent.[1][3] It exhibits higher solubility in acidic conditions and significantly lower solubility in neutral to basic media.[1][3]

Medium	Solubility	Reference
Aqueous (pH ≤ 4.0)	High (> 0.7 mg/mL)	[1][2]
Aqueous (pH 4.3 to 9.0)	Decreases from > 0.7 mg/mL to < 0.002 mg/mL	[1][2]
Supercritical CO ₂ (338 K, 27 MPa)	2.03×10^{-5} (mole fraction)	[4]

Note: Solubility data is for the palbociclib free base.

Melting Point and Thermal Analysis

The melting point and thermal behavior are critical indicators of a compound's purity and crystalline form. While specific data for **palbociclib orotate** is not readily available, various



crystalline forms of palbociclib have been characterized.

Form	Melting Point (°C)	Analytical Method	Reference
Palbociclib Free Base	263-266	Not specified	[5]

Note: Data is for the palbociclib free base.

Polymorphism

Palbociclib exists in various crystalline and amorphous forms, which can influence its physical and chemical properties, including solubility and stability. Patents have described several polymorphic forms of palbociclib and its salts. Specific XRPD data for **palbociclib orotate** is not publicly available.

Stability Profile

Understanding the stability of **palbociclib orotate** under various stress conditions is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation studies on palbociclib have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.



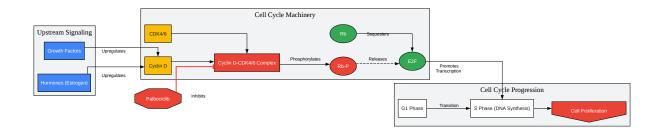
Condition	Observation	Reference
Acidic Hydrolysis (e.g., 0.1 M HCl)	No significant degradation observed.	[6]
Basic Hydrolysis (e.g., 0.1 M NaOH)	No significant degradation observed.	[6]
Oxidative Degradation (e.g., 3% H ₂ O ₂)	Degradation observed.	[6]
Photolytic Degradation	No significant degradation observed.	[6]
Thermal Degradation	No significant degradation observed.	[6]

Note: These results are for the palbociclib molecule and may be indicative of the stability of its orotate salt.

Mechanism of Action: CDK4/6 Inhibition

Palbociclib functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] The inhibition of this pathway leads to the dephosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.[8]





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Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Experimental Protocols Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis of palbociclib and its degradation products. The following is a representative method based on published literature.[9]

Chromatographic Conditions:

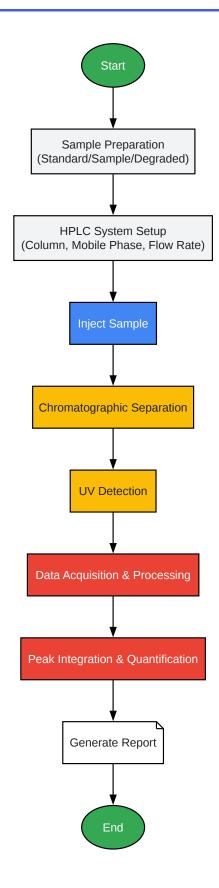


Parameter	Condition
Column	InertSustain C18 (250 mm x 4.6 mm, 5 μm) or equivalent
Mobile Phase	A gradient mixture of a suitable buffer (e.g., perchloric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile).
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	10 μL
Column Temperature	Ambient or controlled (e.g., 30 °C)

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of palbociclib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
- Sample Solution: For drug product analysis, dissolve the contents of a known number of capsules or tablets in the diluent to achieve a target concentration of palbociclib.
- Forced Degradation Samples: Subject palbociclib stock solutions to stress conditions (acid, base, oxidation, heat, and light). Neutralize the acid and base-stressed samples before analysis.





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A typical workflow for the HPLC analysis of palbociclib.



Conclusion

Palbociclib is a cornerstone in the treatment of specific types of breast cancer. While the physicochemical properties and stability of the palbociclib free base are well-documented, there is a notable lack of publicly available data specifically for **palbociclib orotate**. The information provided in this guide, leveraging data from the free base, offers a solid foundation for researchers and drug development professionals. Further studies are warranted to fully characterize **palbociclib orotate** to support its potential development and formulation. The experimental protocols and understanding of its mechanism of action outlined herein provide a robust starting point for such investigations.

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